Isoquinolin-3-ylmethanamine hydrochloride
Overview
Description
Isoquinolin-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2 . It is used for various medical and research purposes.
Molecular Structure Analysis
The molecular structure of Isoquinolin-3-ylmethanamine hydrochloride is represented by the linear formula C10H11ClN2 . The InChI key for this compound is DZPYZGKIJXRUOZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Isoquinolin-3-ylmethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 194.66 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Isoquinolin-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2 . It’s a solid substance stored at room temperature under an inert atmosphere .
Isoquinoline alkaloids, which include Isoquinolin-3-ylmethanamine hydrochloride, form an important class of natural products . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to significant interest in the scientific community, resulting in the development of novel analogs with potent biological activity .
Isoquinoline alkaloids, which include Isoquinolin-3-ylmethanamine hydrochloride, are known to have diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to significant interest in the scientific community, resulting in the development of novel analogs with potent biological activity .
Isoquinoline alkaloids, which include Isoquinolin-3-ylmethanamine hydrochloride, are known to have diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to significant interest in the scientific community, resulting in the development of novel analogs with potent biological activity .
Safety And Hazards
The safety information for Isoquinolin-3-ylmethanamine hydrochloride indicates that it has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
isoquinolin-3-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYZGKIJXRUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-3-ylmethanamine hydrochloride | |
CAS RN |
1628557-04-9 | |
Record name | 3-Isoquinolinemethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628557-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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